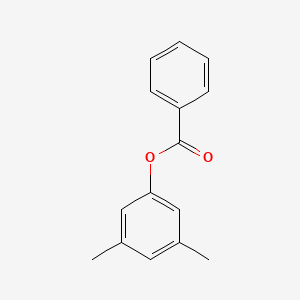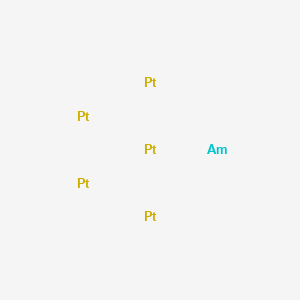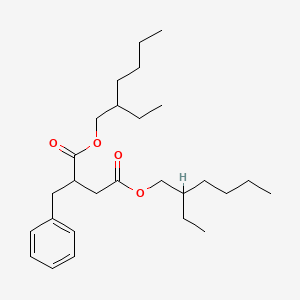
8-Ethyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Ethyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound is characterized by its unique structure, which includes an ethyl group at the 8th position, a hydroxy group at the 7th position, and a methyl group at the 4th position on the benzopyran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one typically involves the condensation of resorcinol with ethyl acetoacetate in the presence of sulfuric acid. This reaction forms 7-hydroxy-4-methylcoumarin, which is then acetylated using acetic anhydride to produce 7-acetoxy-4-methylcoumarin. The final step involves heating this intermediate with anhydrous aluminum chloride, leading to molecular rearrangement and formation of the target compound .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Analyse Chemischer Reaktionen
Types of Reactions
8-Ethyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted benzopyrans.
Wissenschaftliche Forschungsanwendungen
8-Ethyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-Ethyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Hydroxy-4-methylcoumarin: Similar structure but lacks the ethyl group at the 8th position.
6-Methyl-2H-1-benzopyran-2-one: Similar structure but lacks the hydroxy group at the 7th position.
3,4-Dihydro-2H-1-benzopyran-2-one: Similar structure but lacks the ethyl and hydroxy groups.
Uniqueness
8-Ethyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one is unique due to the presence of both the ethyl and hydroxy groups, which contribute to its distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
13830-65-4 |
|---|---|
Molekularformel |
C12H12O3 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
8-ethyl-7-hydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C12H12O3/c1-3-8-10(13)5-4-9-7(2)6-11(14)15-12(8)9/h4-6,13H,3H2,1-2H3 |
InChI-Schlüssel |
CFOQHSAGRMTFIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC2=C1OC(=O)C=C2C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




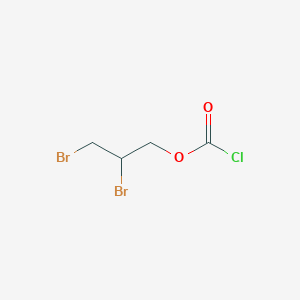
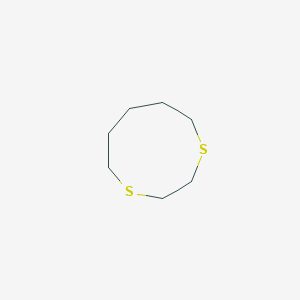
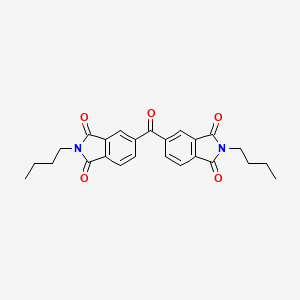
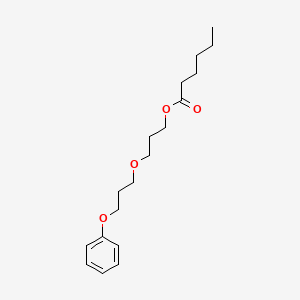
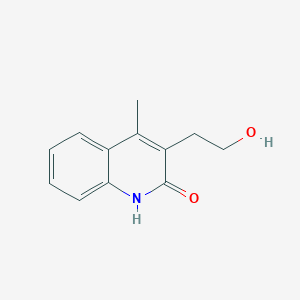

![3-(2-Methoxyphenyl)-8-(propan-2-yl)-4h-furo[2,3-h]chromen-4-one](/img/structure/B14725167.png)

